

Structural Elucidation of Rabeprazole Related Compounds: An In-depth Technical Guide

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Compound of Interest

Compound Name: 4-Desmethoxypropoxyl-4-chloro
Rabeprazole

Cat. No.: B194823

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of rabeprazole-related compounds, including process impurities, degradation products, and metabolites. The information presented herein is intended to support research, development, and quality control activities related to rabeprazole sodium.

Introduction to Rabeprazole and its Related Compounds

Rabeprazole is a proton pump inhibitor (PPI) that suppresses gastric acid secretion and is widely used in the treatment of acid-related gastrointestinal disorders.[1] During the synthesis and storage of rabeprazole, various related compounds can be formed, including impurities and degradation products.[1] The identification and characterization of these compounds are crucial for ensuring the quality, safety, and efficacy of the final drug product. Regulatory bodies like the International Council for Harmonisation (ICH) mandate the identification and characterization of impurities present at levels of 0.10% or higher.[2]

Commonly encountered related compounds include the sulfide and sulfone analogues of rabeprazole, N-oxides, and products of photodegradation and acid-catalyzed degradation.[2][3] [4] The structural elucidation of these compounds relies on a combination of advanced analytical techniques, primarily high-performance liquid chromatography (HPLC), liquid

chromatography-mass spectrometry (LC-MS), and nuclear magnetic resonance (NMR) spectroscopy.

Analytical Methodologies for Structural Elucidation

The structural elucidation of rabeprazole-related compounds necessitates a multi-faceted analytical approach. The following sections detail the experimental protocols for the key techniques employed.

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

A stability-indicating HPLC method is essential for separating rabeprazole from its potential impurities and degradation products.

Experimental Protocol:

- Instrumentation: A gradient HPLC system equipped with a UV detector.
- Column: Waters Symmetry Shield RP18 (250 mm × 4.6 mm, 5 µm).[\[1\]](#)
- Mobile Phase A: A mixture of 0.025 M KH₂PO₄ buffer and 0.1% triethylamine in water, with the pH adjusted to 6.4, and acetonitrile in a 90:10 (v/v) ratio.
- Mobile Phase B: A mixture of acetonitrile and water in a 90:10 (v/v) ratio.
- Gradient Program:

Time (min)	% Mobile Phase A	% Mobile Phase B
0	100	0
10	90	10
20	70	30
30	50	50
40	30	70
45	100	0

| 50 | 100 | 0 |

- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection Wavelength: 280 nm.
- Injection Volume: 20 µL.
- Diluent: A mixture of acetonitrile and 0.001 mol/L aqueous sodium hydroxide solution in a 1:1 volume ratio.^[5]

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification

LC-MS is a powerful tool for the identification of unknown impurities by providing molecular weight and fragmentation data.

Experimental Protocol:

- Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- Column: Symmetry C18 column (100 × 4.6 mm, 3.5 µm).

- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: Acetonitrile.
- Gradient Elution: A suitable gradient program to ensure separation of all compounds.
- Flow Rate: 0.5 mL/min.
- Ionization Mode: Positive electrospray ionization (ESI+).
- Detection Mode: Selected Ion Recording (SIR) or Multiple Reaction Monitoring (MRM) for targeted analysis. For rabeprazole enantiomers, MRM transitions of m/z 360.1 \rightarrow 242.2 can be used.[\[6\]](#)
- Data Analysis: Mass spectra and fragmentation patterns are analyzed to propose the structures of the impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy provides detailed information about the chemical structure of isolated impurities, allowing for unambiguous identification.

Experimental Protocol:

- Instrumentation: A 400 MHz (or higher) NMR spectrometer.[\[7\]](#)
- Solvent: Deuterated dimethyl sulfoxide (DMSO- d_6) or deuterated chloroform ($CDCl_3$).[\[7\]](#)
- Experiments:
 - 1H NMR: To determine the proton environment in the molecule.
 - ^{13}C NMR: To identify the number and types of carbon atoms.
 - DEPT (Distortionless Enhancement by Polarization Transfer): To differentiate between CH , CH_2 , and CH_3 groups.[\[8\]](#)

- 2D NMR (COSY, HSQC, HMBC): To establish connectivity between protons and carbons and to assign complex structures.[\[7\]](#)
- Reference: Tetramethylsilane (TMS) as an internal standard.[\[8\]](#)

Quantitative Data of Key Rabeprazole-Related Compounds

The following tables summarize the key analytical data for some of the commonly identified rabeprazole-related compounds.

Table 1: HPLC and Mass Spectrometric Data

Compound Name	Relative Retention Time (RRT)	[M+H] ⁺ (m/z)
Rabeprazole	1.00	360.1
Rabeprazole Sulfide	~0.85	344.1
Rabeprazole Sulfone	~1.15	376.1
Rabeprazole N-Oxide	Varies	376.1
Chloro Analogue	Varies	364.0
Methoxy Analogue	Varies	330.1
1H-benzo[d]imidazole-2-sulfonic acid	0.22	199.0
4-(3-methoxy propoxy)-3-methyl-2-pyridine carboxylic acid	0.28	240.1

Table 2: ¹H NMR Chemical Shift Data (in ppm) for Selected Impurities in DMSO-d₆

Proton	Rabeprazole	Rabeprazole Sulfone	Methylthio Impurity
Pyridine-H	8.18 (d)	8.25 (d)	7.01 (d)
Pyridine-H	6.95 (d)	7.10 (d)	6.70 (d)
Benzimidazole-H	7.50-7.65 (m)	7.55-7.70 (m)	7.50-7.65 (m)
Benzimidazole-H	7.15-7.30 (m)	7.20-7.35 (m)	7.15-7.30 (m)
-OCH ₂ -	4.05 (t)	4.10 (t)	-
-CH ₂ -	1.95 (m)	2.00 (m)	-
-OCH ₃	3.25 (s)	3.30 (s)	-
Pyridine-CH ₃	2.12 (s)	2.15 (s)	2.49 (s)
-SCH ₃	-	-	2.29 (s)

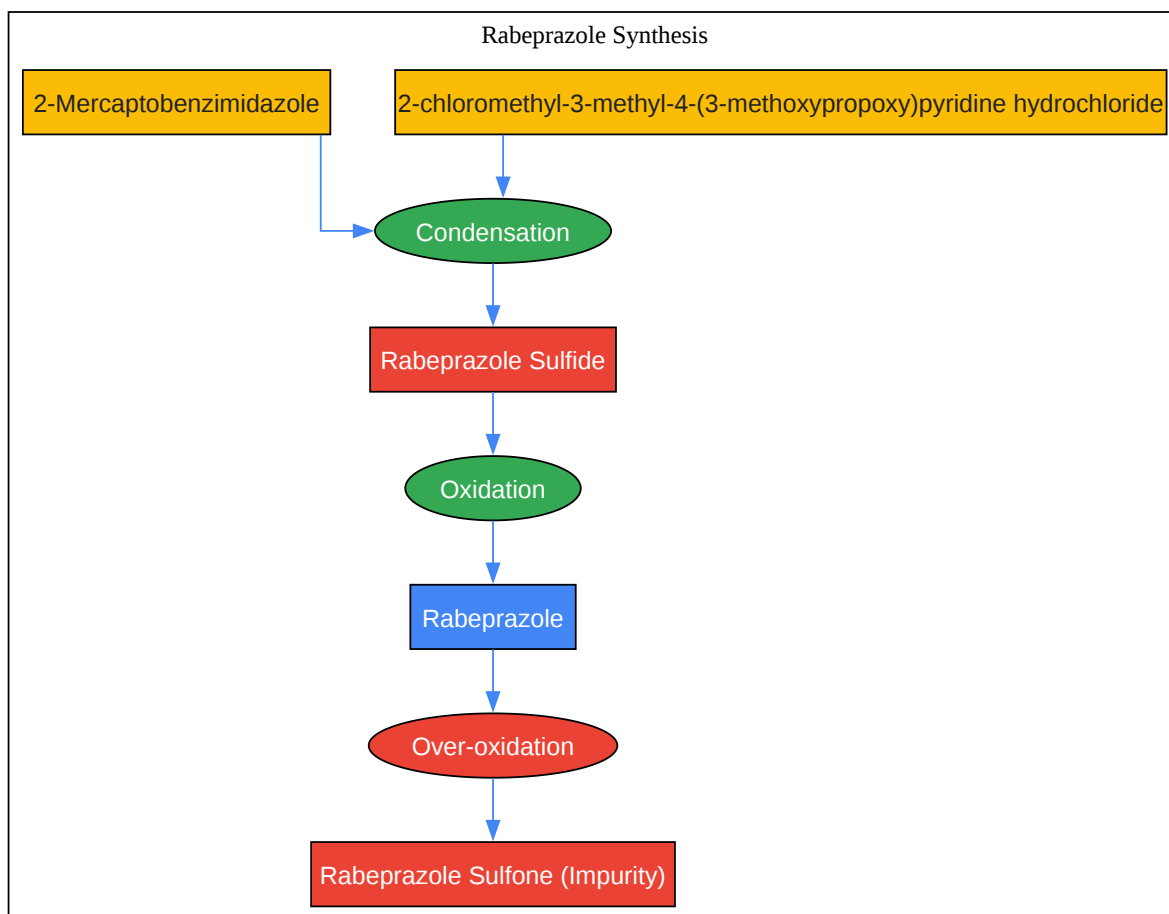
Note: Chemical shifts are approximate and may vary slightly depending on the experimental conditions.[8]

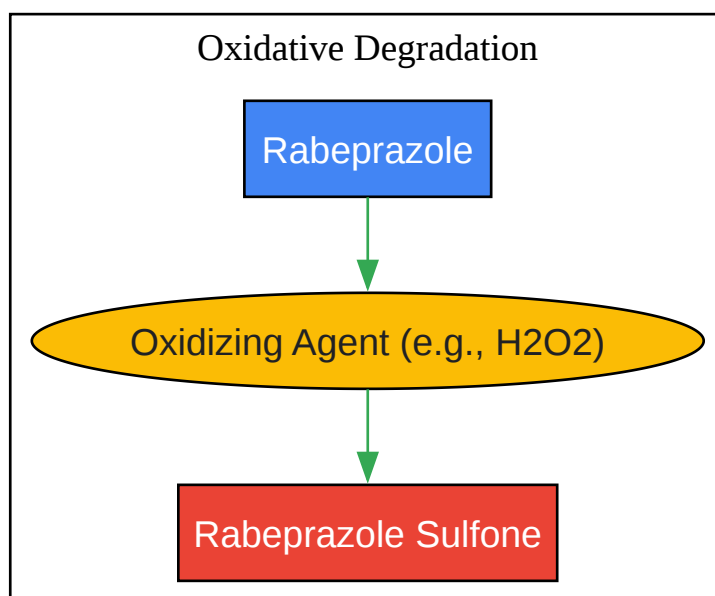
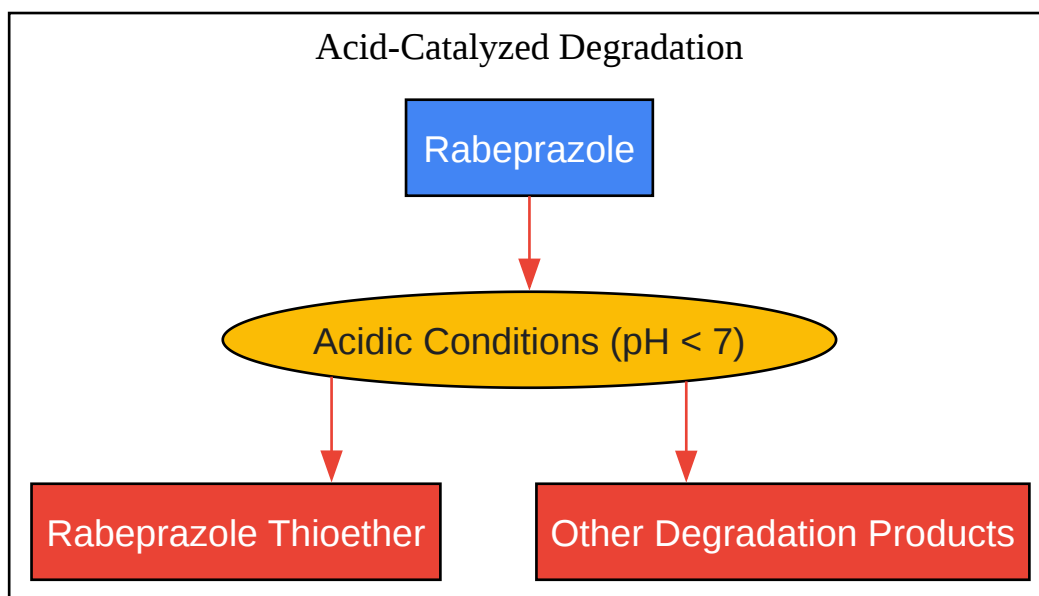
Formation Pathways and Logical Relationships

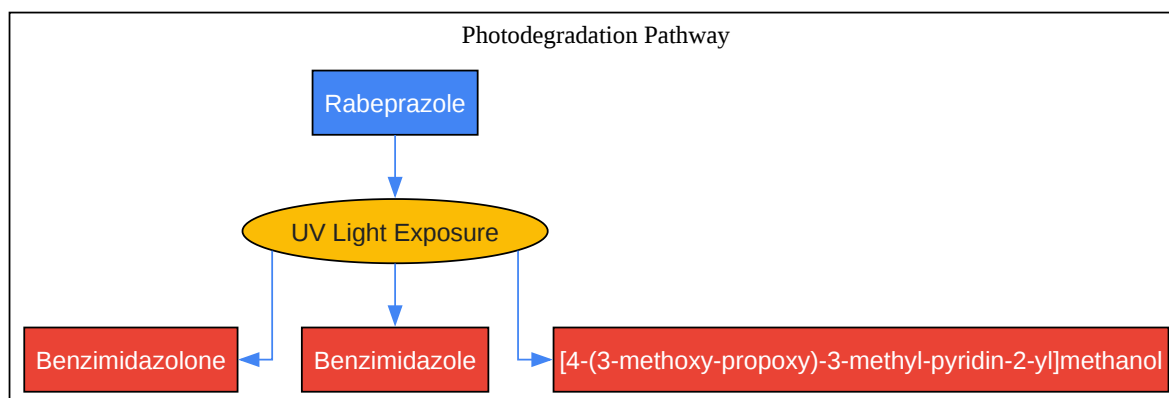
The formation of rabeprazole-related compounds can occur through various pathways during synthesis and degradation. Understanding these relationships is crucial for process optimization and control.

Synthesis of Rabeprazole and Formation of Process-Related Impurities

The synthesis of rabeprazole typically involves the condensation of a substituted pyridine derivative with 2-mercaptobenzimidazole, followed by oxidation of the resulting sulfide intermediate.[2]







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